Human GAT1 Binding Affinity: Ki Determination by Competitive MS Binding Assay
1-Ethyl-4-(4-phenylbutanoyl)piperazine binds to human GAT1 with a Ki of 1.10 μM (1.10E+3 nM), determined using the established competitive LC-ESI-MS-MS binding assay with NO-711 as the unlabeled marker ligand [1]. This places the compound in the low-micromolar affinity range, notably weaker than the nanomolar-affinity reference GAT1 inhibitor NO-711 (used as the competitive marker in the same assay format). The assay employs HEK293 cells expressing recombinant human GAT1, providing a defined and reproducible system for comparative assessment [1].
| Evidence Dimension | Binding affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 μM (1,100 nM) |
| Comparator Or Baseline | NO-711 (reference GAT1 ligand used as competitive marker in the same assay; literature-reported affinity in the single-digit nanomolar range) |
| Quantified Difference | Approximately 100- to 500-fold weaker affinity than reference GAT1 inhibitors (exact comparator Ki not determined within this specific experimental dataset) |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive LC-ESI-MS-MS binding assay; NO-711 as unlabeled marker |
Why This Matters
The moderate, micromolar affinity distinguishes this compound from high-potency GAT1 inhibitors, making it a potentially useful tool compound for studies requiring partial or tunable transporter occupancy rather than full blockade.
- [1] BindingDB Entry BDBM50063508 (CHEMBL3398500). Affinity Data: Ki 1.10E+3 nM for human GAT1; Ki 1.07E+3 nM for mouse GAT1. View Source
